molecular formula C5H3Cl2FN2S B3149290 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine CAS No. 6693-07-8

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

Cat. No.: B3149290
CAS No.: 6693-07-8
M. Wt: 213.06 g/mol
InChI Key: WFTWCTATXRCZAU-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2FN2S. This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, fluorine, and methylthio groups in this compound makes it a versatile compound with significant potential in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine typically involves multiple steps, including nitrification, cyclization, methylation, and chlorination. One common method starts with diethyl malonate, which undergoes nitrification using concentrated or fuming nitric acid. The resulting compound is then cyclized with thiourea in the presence of sodium alcoholate to form a pyrimidine heterocyclic compound. Methylation is achieved using dimethyl sulfate, and chlorination is carried out with phosphorus oxychloride, with N,N-dimethylaniline as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The methylthio group further contributes to its versatility in synthetic applications .

Properties

IUPAC Name

4,6-dichloro-5-fluoro-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWCTATXRCZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6693-07-8
Record name 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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